molecular formula C5H9NO3 B14621717 1,2-Oxazinane-6-carboxylic acid CAS No. 58893-34-8

1,2-Oxazinane-6-carboxylic acid

Cat. No.: B14621717
CAS No.: 58893-34-8
M. Wt: 131.13 g/mol
InChI Key: ZUHBWOKMSIGREC-UHFFFAOYSA-N
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Description

1,2-Oxazinane-6-carboxylic acid is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Oxazinane-6-carboxylic acid can be synthesized through several methods. One common approach involves the regioselective hetero Diels-Alder reaction of arylnitroso compounds with sorbic acid . This reaction is followed by modifications such as dihydroxylation of the double bond and cleavage of the N-O bond . Another method includes the intramolecular cyclization of amino acid-derived diazoketones via silica-supported HClO4 catalysis . This metal-free reaction proceeds under mild conditions and yields various 1,3-oxazinane-2,5-diones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1,2-Oxazinane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1,2-oxazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 1,2-Oxazinane-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

58893-34-8

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

oxazinane-6-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6-9-4/h4,6H,1-3H2,(H,7,8)

InChI Key

ZUHBWOKMSIGREC-UHFFFAOYSA-N

Canonical SMILES

C1CC(ONC1)C(=O)O

Origin of Product

United States

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